REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=2[C:6]=1I)=[O:4].[CH2:15]([OH:18])[C:16]#[CH:17].C(N(CC)CC)C>C(#N)C.[Cu]I>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=2[C:6]=1[C:17]#[C:16][CH2:15][OH:18])=[O:4]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C2=C(S1)CCCC2)I
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
Pd(PPh3)2Cl
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
copper(I) iodide
|
Quantity
|
0.89 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux under N2 for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness, which
|
Type
|
ADDITION
|
Details
|
was diluted with H2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 mL×3)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 150 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with PE
|
Type
|
CUSTOM
|
Details
|
EtOAc=10:1-4:1 to give
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C2=C(S1)CCCC2)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |